Albendazole Inclusion Complex Stability Constant: 543% Improvement Over Native Beta-Cyclodextrin
In a phase solubility study, succinyl-beta-cyclodextrin formed a 1:1 inclusion complex with the BCS Class II drug albendazole. The stability constant (K1:1) for this complex was determined to be 437 M⁻¹. Under identical experimental conditions, the complex formed with native beta-cyclodextrin had a stability constant of only 68 M⁻¹ [1]. This represents a 543% increase in complex stability for the succinyl derivative.
| Evidence Dimension | Inclusion complex stability constant (K1:1) |
|---|---|
| Target Compound Data | Succinyl-beta-cyclodextrin: 437 M⁻¹ |
| Comparator Or Baseline | Native beta-cyclodextrin: 68 M⁻¹ |
| Quantified Difference | 543% increase (369 M⁻¹ absolute difference) |
| Conditions | Aqueous solution, phase solubility method, albendazole as guest molecule |
Why This Matters
A higher stability constant directly translates to a more efficient and robust solubilization of poorly water-soluble drugs, which is a primary driver for excipient selection in oral dosage form development.
- [1] García, A., Leonardi, D., & Lamas, M. C. (2016). Promising applications in drug delivery systems of a novel β-cyclodextrin derivative obtained by green synthesis. Bioorganic & Medicinal Chemistry Letters, 26(2), 602-608. View Source
